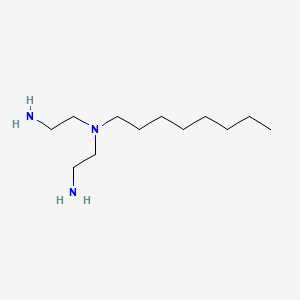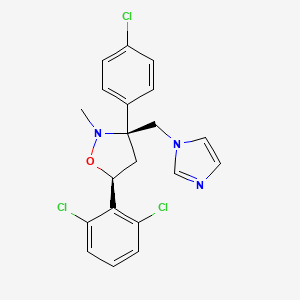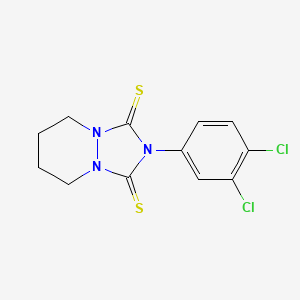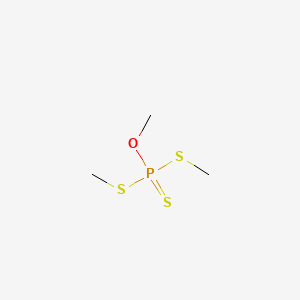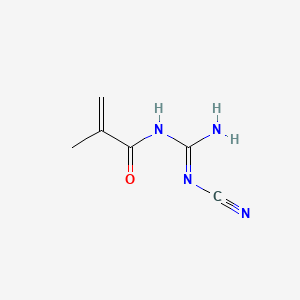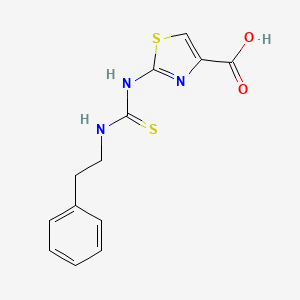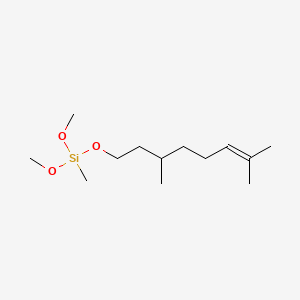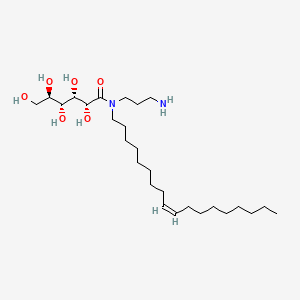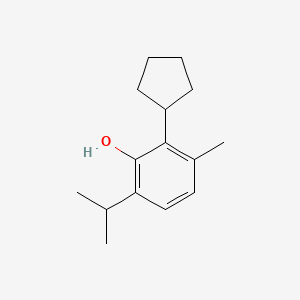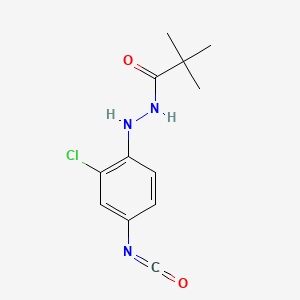
N'-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, an isocyanate group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide typically involves the reaction of 2-chloro-4-isocyanatophenyl with 2,2-dimethylpropionohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-isocyanatophenyl N,N-diethylsulfamate
- 3-Chloro-4-(2-chloro-4-isocyanatophenyl)benzene-1-sulfonyl isocyanate
Uniqueness
N’-(2-Chloro-4-isocyanatophenyl)-2,2-dimethylpropionohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
94166-48-0 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N'-(2-chloro-4-isocyanatophenyl)-2,2-dimethylpropanehydrazide |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(18)16-15-10-5-4-8(14-7-17)6-9(10)13/h4-6,15H,1-3H3,(H,16,18) |
InChI Key |
ZOTAFLXGCCHEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NNC1=C(C=C(C=C1)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

